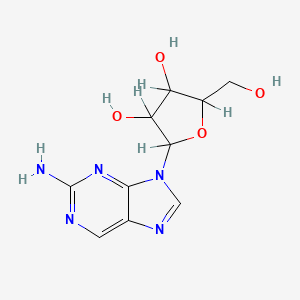
sodium;2,5-dihydroxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 2,5-dihydroxybenzoate, also known as sodium gentisate, is a sodium salt of gentisic acid. It is a derivative of benzoic acid and is characterized by the presence of two hydroxyl groups at the 2 and 5 positions on the benzene ring. This compound is known for its antioxidant properties and is used in various industrial and scientific applications .
準備方法
Synthetic Routes and Reaction Conditions: Sodium 2,5-dihydroxybenzoate can be synthesized by dissolving gentisic acid in a stoichiometric amount of sodium hydroxide solution. The reaction typically involves the following steps:
- Dissolve gentisic acid in water.
- Add sodium hydroxide solution to the gentisic acid solution in a 1:1 molar ratio.
- Stir the mixture until the reaction is complete, resulting in the formation of sodium 2,5-dihydroxybenzoate .
Industrial Production Methods: In industrial settings, the production of sodium 2,5-dihydroxybenzoate follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to remove any impurities .
化学反応の分析
Types of Reactions: Sodium 2,5-dihydroxybenzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form dihydroxy derivatives.
Substitution: It can undergo electrophilic substitution reactions due to the presence of hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly used.
Major Products Formed:
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated or nitrated products.
科学的研究の応用
Sodium 2,5-dihydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant and stabilizer in various chemical reactions.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Used as an additive in cosmetics and personal care products for its antioxidant properties
作用機序
The mechanism of action of sodium 2,5-dihydroxybenzoate involves its antioxidant properties. It can scavenge free radicals and reactive oxygen species, thereby protecting cells and tissues from oxidative damage. The compound interacts with molecular targets such as enzymes and proteins involved in oxidative stress pathways, modulating their activity and reducing oxidative damage .
類似化合物との比較
Sodium salicylate: Another sodium salt of a dihydroxybenzoic acid, known for its anti-inflammatory properties.
Sodium 2,4-dihydroxybenzoate: Similar structure but with hydroxyl groups at different positions, affecting its chemical reactivity and applications.
Sodium 2,6-dihydroxybenzoate: Another isomer with different hydroxyl group positions, leading to different chemical and biological properties
Uniqueness: Sodium 2,5-dihydroxybenzoate is unique due to its specific hydroxyl group positions, which confer distinct antioxidant properties. This makes it particularly useful in applications requiring protection against oxidative stress .
特性
IUPAC Name |
sodium;2,5-dihydroxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4.Na/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3,8-9H,(H,10,11);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIJZWWOFOQFMH-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)[O-])O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)C(=O)[O-])O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NaO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-amino-3,4-dihydro-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione](/img/structure/B7795931.png)

![4-amino-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one](/img/structure/B7795942.png)


![4-[(R)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]quinolin-6-ol](/img/structure/B7795955.png)
![Carbamic acid, N-[[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonyl]-, ethyl ester](/img/structure/B7795960.png)

![sodium;3-[formyl(hydroxy)amino]propyl-hydroxyphosphinate](/img/structure/B7795975.png)

![[2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]-3-hydroxypropyl] acetate](/img/structure/B7795990.png)

